3-溴吡啶-D4

概述

描述

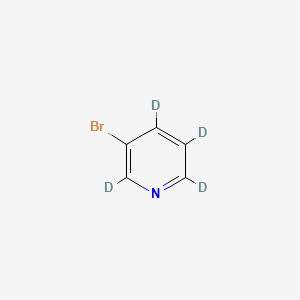

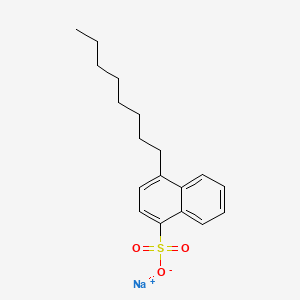

3-Bromopyridine-D4 is the deuterium labeled 3-Bromopyridine . It is an aryl bromide and isomer of bromopyridine with the formula C5H4BrN . It is a colorless liquid that is mainly used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides, e.g., the Heck reaction and Buchwald-Hartwig coupling .

Synthesis Analysis

The synthetic method of 3-Bromopyridine comprises the following steps :Molecular Structure Analysis

The molecular formula of 3-Bromopyridine-D4 is C5D4BrN . The molecular weight is 162.02 g/mol . The InChI is InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D . The Canonical SMILES is C1=CC(=CN=C1)Br and the Isomeric SMILES is [2H]C1=C(C(=C(N=C1[2H])[2H])Br)[2H] .Chemical Reactions Analysis

3-Bromopyridine participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . Mechanistic studies support isomerization of 3-bromopyridines to 4-bromopyridines proceeds via pyridyne intermediates and that 4-substitution selectivity is driven by a facile aromatic substitution reaction .Physical And Chemical Properties Analysis

3-Bromopyridine-D4 has a molecular weight of 162.02 g/mol . The exact mass and monoisotopic mass are 160.97782 g/mol . It has a topological polar surface area of 12.9 Ų . It is slightly soluble in Chloroform, Methanol .科学研究应用

分子结构和振动光谱分析:研究集中于使用密度泛函方法分析 3-氨基-2-溴吡啶和 4-氨基-2-溴吡啶等化合物的分子结构和振动光谱。这项研究有助于理解此类化合物的基本模式和势能分布 (Kandasamy 和 Velraj,2012 年).

定向去质子化-金属交换路线:研究探索了 3-溴吡啶的区域选择性 C-4 去质子化,从而导致取代吡啶的灵活合成方法。这对于开发有机化学中的高效合成路线至关重要 (Karig、Spencer 和 Gallagher,2001 年).

手性胺的 α-吡啶化:研究表明在钯催化的与脲偶联中使用 2-、3-和 4-溴吡啶,导致吡啶基团立体定向和区域定向转移。这对于创建具有高对映选择性的化合物非常重要,这是药物开发中的一个关键方面 (Clayden 和 Hennecke,2008 年).

用于抗肿瘤抗生素合成的交叉偶联研究:研究集中于氟化物促进的、钯催化的溴吡啶衍生物交叉偶联,用于合成联芳加合物。这有助于完全合成抗肿瘤抗生素,如链霉菌素和薰衣草霉素 (Mcelroy 和 DeShong,2003 年).

由镍(0)配合物催化的氰化:已经研究了由原位生成的镍配合物催化的 3-溴吡啶的氰化,提供了从溴化缺电芳烃合成相应腈的见解 (榊原等人,1993 年).

多卤代联吡啶的合成:已经对从二卤代吡啶合成多卤代 4,4'-联吡啶进行了研究,这对于开发各种有机化合物至关重要 (Abboud 等人,2010 年).

溶剂效应的密度泛函理论研究:研究已经考察了不同溶剂介质对 3-溴吡啶等化合物的分子结构、振动频率和化学反应性的影响 (Bilkan,2018 年).

溴吡啶的 BF3 定向锂化:对 3-溴吡啶的 BF3 定向锂化的研究导致了对 C-2 和 C-6 取代产物的深入了解,这对于理解有机化学中的反应机理至关重要 (Dhau 等人,2013 年).

安全和危害

3-Bromopyridine-D4 is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Relevant Papers A paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines with diverse functional groups . The paper describes the energy metabolic pathways of tumor cells, mechanism of action and cellular targets of 3-BrPA, antitumor effects, and the underlying mechanism of 3-BrPA alone or in combination with other antitumor drugs .

属性

IUPAC Name |

3-bromo-2,4,5,6-tetradeuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPYPOZNGOXYSU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyridine-D4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What is the role of 3-Bromopyridine-D4 in the synthesis of nornicotine-2,4,5,6-d4?

A1: 3-Bromopyridine-D4 is a key intermediate in the synthesis of nornicotine-2,4,5,6-d4. The synthesis starts with the commercially available deuterated pyridine-d5. [] The researchers first brominate pyridine-d5 to obtain 3-Bromopyridine-D4. This compound then undergoes a series of reactions, including lithiation, esterification, condensation, reduction, and nitrosation to ultimately yield the desired nornicotine-2,4,5,6-d4 and its N′-nitroso derivative. []

Q2: Is there any spectroscopic data available for 3-Bromopyridine-D4 in the paper?

A2: The research article focuses on the synthesis and does not provide specific spectroscopic data for 3-Bromopyridine-D4. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one](/img/structure/B571301.png)

![(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one](/img/structure/B571308.png)

![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)